3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-
Description
The compound 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- is a bicyclic amine featuring a cyclopropane ring fused to a pyrrolidine moiety. Its structure includes a 4-methylphenyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position of the azabicyclo scaffold. Key attributes include:
Properties
CAS No. |
909397-17-7 |
|---|---|
Molecular Formula |
C13H14F3N |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H14F3N/c1-9-2-4-10(5-3-9)12-6-11(12)7-17(8-12)13(14,15)16/h2-5,11H,6-8H2,1H3 |
InChI Key |
DFJIFTKRTMEQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CN(C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis typically involves the following key steps:
Formation of Cyclopropane Intermediate : This is achieved by reacting commercially available 4-methylphenylacetonitrile with epichlorohydrin (either (S)- or (R)-epichlorohydrin). The reaction proceeds to form a cyclopropane intermediate, which is critical for the subsequent transformations.
Reduction to Amino Alcohol : The cyclopropane intermediate is then subjected to reduction using borane dimethyl sulfide complex in a one-pot reaction, yielding amino alcohol intermediates.
Cyclodehydration : The final step involves cyclodehydration of the amino alcohol to yield either (+)- or (-)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, depending on the stereochemistry of the starting materials used.
Detailed Reaction Conditions
The reactions are typically conducted under mild conditions, with a focus on maintaining high yields and enantiomeric purity. The following table summarizes the reaction conditions for each step:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropane Formation | 4-Methylphenylacetonitrile + (S)/(R)-epichlorohydrin | High | Key intermediate formation |
| Reduction | Borane dimethyl sulfide complex | Moderate | One-pot process without isolation |
| Cyclodehydration | Heat or acid catalyst | High | Directly forms the desired azabicyclo compound |
Enantiomeric Purity
The processes described allow for the production of enantiomers with high purity levels, often exceeding 90% enantiomeric excess. This is crucial for pharmacological applications where stereochemistry can significantly influence biological activity.
Alternative Synthesis Approaches
Other methods reported in the literature include:
Use of Different Starting Materials : Variations in starting materials can lead to different bicyclic structures and functionalities.
Catalytic Methods : Some studies suggest using transition metal catalysts to facilitate certain steps, potentially improving yields and reaction times.
Environmental Considerations : Recent advancements emphasize heavy metal-free synthesis methods that are more environmentally friendly and cost-effective.
The preparation of 3-Azabicyclo[3.1.0]hexane, particularly derivatives like 1-(4-methylphenyl)-3-(trifluoromethyl)-, showcases innovative synthetic strategies that balance efficiency with environmental sustainability. Ongoing research continues to refine these methods, aiming for even higher yields and purities while reducing costs associated with reagents and processes.
Chemical Reactions Analysis
Nucleophilic Substitution
The trifluoromethyl group participates in nucleophilic substitution under basic conditions. For example:
-
Reaction with Grignard reagents (e.g., RMgX) replaces the trifluoromethyl group with alkyl/aryl groups, enabling diversification of the scaffold.
Oxidation and Reduction
-
Oxidation : The nitrogen atom in the bicyclic structure can be oxidized to form N-oxides using m-CPBA (meta-chloroperbenzoic acid), enhancing water solubility.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in derivatives while preserving the bicyclic core.
Cycloaddition Reactions
The compound serves as a dipolarophile in 1,3-dipolar cycloadditions. A study (Beilstein J. Org. Chem.) reports:
-
Reagents : Azomethine ylides derived from ninhydrin.
-
Conditions : Aprotic solvents (e.g., acetonitrile, DMF) at 65°C.
-
Outcome : Diastereoselective formation of bis-spirocyclic derivatives with yields up to 75% .
Table 1 : Solvent screening for cycloaddition
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 65 | 67 |
| Acetonitrile | 65 | 70 |
| DMF | 65 | 61 |
Stereoselective Functionalization
The rigid bicyclic structure imposes stereochemical constraints:
-
Alkylation : Reacting with methyl iodide in THF yields cis- and trans-alkylated products in a 3:1 ratio, favoring the cis isomer due to steric hindrance.
-
Acylation : Acetyl chloride in pyridine selectively acylates the nitrogen atom without ring opening.
Acid-Catalyzed Rearrangements
Under acidic conditions (e.g., HCl/MeOH), the compound undergoes ring-opening to form linear amines, which can recyclize upon neutralization .
Base-Promoted Reactions
Strong bases (e.g., LDA) deprotonate the bicyclic structure, enabling conjugate additions to electron-deficient alkenes .
Scientific Research Applications
Pharmacological Applications
Dopamine Receptor Modulation
This compound has been identified as a modulator of dopamine D3 receptors, which are implicated in several neurological disorders, including schizophrenia and drug addiction. Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit significant binding affinity to these receptors, suggesting potential therapeutic applications in treating conditions related to dopamine dysregulation.
Antitumor Activity
Studies have demonstrated that compounds containing the 3-azabicyclo[3.1.0]hexane scaffold possess antiproliferative properties against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7). The biological activity varies significantly among different stereoisomers, highlighting the importance of stereochemistry in their pharmacological effects .
Synthesis and Derivatives
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is crucial for enhancing their biological activity. Various synthetic routes have been developed, including cycloaddition reactions involving azomethine ylides and cyclopropenes, which yield compounds with improved pharmacological profiles .
Key Synthetic Routes:
- 1,3-Dipolar Cycloaddition : This method employs azomethine ylides generated from isatins in situ to create diverse derivatives .
- Modification of Functional Groups : Alterations to the trifluoromethyl and para-methylphenyl groups can lead to compounds with varied receptor interactions and biological activities.
Case Study 1: Antiproliferative Activity
A series of spiro-fused derivatives containing the 3-azabicyclo[3.1.0]hexane framework were synthesized and evaluated for their cytotoxic effects on various tumor cell lines. The most active compounds showed IC50 values ranging from 1 to 6 µg/mL against acute T cell leukemia cells, indicating significant potential for further development as anticancer agents .
Case Study 2: Dopamine Receptor Interaction
Research focusing on the binding affinity of this compound to dopamine receptors utilized radiolabeled ligand binding assays. The findings revealed that specific derivatives exhibited high selectivity for the D3 receptor over other subtypes, reinforcing their potential as therapeutic agents for neurological disorders .
Comparative Analysis of Related Compounds
The following table summarizes key features of compounds related to 3-Azabicyclo[3.1.0]hexane:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane | Structure | Contains a fluoro substituent; potential for different receptor interactions |
| 1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane | Structure | Similar core structure; variations in substitution patterns affect biological activity |
| 3-Azabicyclo[3.1.0]hexane, 1-(4-methoxyphenyl)-3-(trifluoromethyl) | Structure | Variation in substituents; may exhibit different pharmacological profiles |
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, where it can exert its effects. The trifluoromethyl group may enhance its binding affinity and stability. Pathways involved in its mechanism of action could include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: Para-substituted phenyl groups (e.g., 4-methyl in bicifadine) enhance analgesic potency compared to ortho/meta-substituted analogs . Halogenation: Chlorine or fluorine at the 3,4-positions (–3) may improve blood-brain barrier penetration but reduce selectivity due to increased lipophilicity . However, the discontinued status of the 4-CF₃ analog (CAS 66505-17-7) suggests suboptimal pharmacokinetics or toxicity .
Stereochemical Influence :
- The (1R,5S) enantiomer of bicifadine is exclusively active, highlighting the importance of stereochemistry in drug design . Racemic mixtures (e.g., (±)-bicifadine) are less potent, necessitating enantiopure synthesis .
Azabicyclo Modifications :
Pharmacological Profiles
- Bicifadine : Demonstrates efficacy in rodent pain models (e.g., writhing, paw-pain assays) without narcotic side effects, making it a candidate for chronic pain management .
- 3,4-Dichlorophenyl Analogs: Patented for treating conditions influenced by monoamine neurotransmitters (e.g., depression, vasomotor symptoms) .
Biological Activity
3-Azabicyclo[3.1.0]hexane derivatives, particularly those modified with various substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-, is a notable member of this class, exhibiting potential therapeutic effects across several domains, including analgesic, anti-inflammatory, and anticancer activities.
Structure and Synthesis
The structure of 3-Azabicyclo[3.1.0]hexane can be described as a bicyclic compound featuring a nitrogen atom within the ring system. The specific compound of interest includes a 4-methylphenyl group and a trifluoromethyl substituent at distinct positions on the bicyclic framework. Various synthetic routes have been developed to obtain this compound, often involving palladium-catalyzed cyclopropanation reactions which yield high diastereoselectivity and yield for the target molecules .
Antidepressant Effects
Research has indicated that certain derivatives of 3-Azabicyclo[3.1.0]hexane act as triple reuptake inhibitors (TRIs) of serotonin, norepinephrine, and dopamine. For instance, compounds similar to those derived from 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane demonstrated potent inhibition of serotonin reuptake with IC50 values in the nanomolar range . This suggests their potential utility in treating mood disorders through modulation of monoamine levels.
Opioid Receptor Activity
Compounds within this class have been designed as μ-opioid receptor ligands, showing high binding affinity and selectivity for this receptor subtype over δ and κ receptors. In particular, modifications to the azabicyclo structure have resulted in compounds with picomolar binding affinities . This property is crucial for developing analgesics that minimize side effects associated with non-selective opioid agonists.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-Azabicyclo[3.1.0]hexane derivatives through their antiproliferative effects against various cancer cell lines such as HeLa (cervical carcinoma), K562 (human erythroleukemia), and CT26 (mouse colon carcinoma) . The mechanisms underlying these effects include induction of apoptosis and cell cycle arrest at specific phases (SubG1 and G0/G1), indicating a targeted action against cancer cells .
Case Studies
| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study A | HeLa | 4.2 | Apoptosis induction | Significant reduction in viability |
| Study B | K562 | 24.1 | Cell cycle arrest | Increased SubG1 population |
| Study C | CT26 | 10 | Apoptosis & motility reduction | Decreased cell motility observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
